Quinbolone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

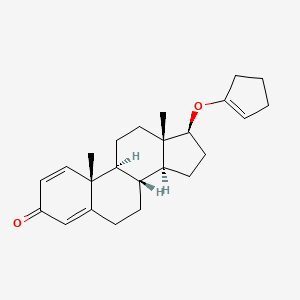

キンボロンは、パーケ・デービスによって開発された合成アンドロゲンおよびアナボリックステロイド(AAS)です。 アナボリクムおよびアナボルビスという商品名で知られています 。 キンボロンは、肝毒性が最小限に抑えられた経口投与可能なAASとして設計されており、17α-アルキル化された他のステロイドよりも安全な代替手段となっています 。 アンドロゲン効果に必要な高用量と関連するコストのために、商業的な成功には至りませんでした .

準備方法

化学反応の分析

キンボロンは、次のようないくつかの種類の化学反応を起こします。

酸化: キンボロンは、酸化されてさまざまな代謝産物を形成します。

還元: 還元されて、対応するアルコールを形成します。

置換: キンボロンは、特にシクロペンチルエーテル基で置換反応を起こします。

これらの反応で使用される一般的な試薬には、DDQなどの酸化剤や、水素化リチウムアルミニウムなどの還元剤があります。 これらの反応から生成される主な生成物は、通常、ボルデノンおよびその他の関連するステロイドの誘導体です .

科学研究への応用

化学: アンドロゲンおよびアナボリックステロイドの合成と反応を研究するためのモデル化合物として役立ちます。

生物学: キンボロンの筋肉の成長と発達への影響は、動物実験で調べられています。

医学: 広く臨床的に使用されているわけではありませんが、筋肉の消耗や骨粗鬆症などの病状の治療の可能性について調査されています。

科学的研究の応用

Quinbolone, sold under the brand names Anabolicum and Anabolvis, is an androgen and anabolic steroid (AAS) previously marketed in Italy . Parke-Davis developed it as an orally administered AAS with low liver toxicity .

Pharmacology

This compound differs from other orally administered anabolic steroids because it does not have an alkylated 17α-carbon atom, which can cause hepatotoxicity . Instead, this compound has a cyclopentenyl ether group that increases oral bioavailability . After ingestion, this compound transforms into boldenone .

This compound has few androgenic effects; most of its effects result from its conversion to boldenone and its metabolites . High doses are necessary for androgenic effects, but the cost and inconvenience meant that this compound was never commercially successful, and more effective AAS fulfilled its clinical applications . Illicit use in bodybuilding and athletics has been limited, but drug tests can detect its metabolites because it remains a banned substance for most competitive sports .

This compound, via boldenone, can be transformed into estrogens, and therefore may have some estrogenic activity .

Scientific Research Applications

While the search results do not contain comprehensive data tables or detailed case studies regarding specific scientific research applications of this compound, they do provide some general insights:

- Drug Development: this compound was developed by Parke-Davis to create an orally administered anabolic steroid with little to no liver toxicity .

- Metabolism Studies: Research has been conducted on the metabolism of this compound and its metabolites, such as boldenone, in human urine . These studies aim to understand the excretion patterns and detection of these substances in doping control .

- Detection in Sports: this compound is a banned substance in most competitive sports, and drug tests are used to detect its metabolites .

- Anabolic Effects Research: this compound has been investigated for its anabolic effects, particularly in elderly women .

- Performance Enhancement Studies: Some research explores the use of this compound and other prohormones in the context of enhancing sports performance .

作用機序

キンボロンは、体内においてボルデノンに変換されることによって効果を発揮します 。ボルデノンは、その後アンドロゲン受容体に結合し、タンパク質合成と筋肉の成長を促進します。 分子標的には、筋肉組織のアンドロゲン受容体があり、関与する経路は、アンドロゲンシグナル伝達に関連するものです .

類似化合物との比較

キンボロンは、ボルデノンやテストステロンなどの他のアナボリックステロイドと似ています。 17α-アルキル化されていないため、肝毒性が低い点が特徴です 。他の類似化合物には、以下のようなものがあります。

ボルデノン: キンボロンの直接の前駆体であり、同様のアナボリック特性を持っています。

テストステロン: キンボロンが合成される親化合物です。

ナンドロロン: 同様の効果を持つ別のアナボリックステロイドですが、化学構造が異なります.

キンボロンの独自性は、シクロペンチルエーテル基にあり、17α-アルキル化を必要とせずに経口バイオアベイラビリティを高めています .

生物活性

Quinbolone, a synthetic anabolic steroid derived from nandrolone, has garnered attention for its potential applications in both medical and athletic contexts. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Pharmacokinetics

This compound is characterized by its unique chemical structure, which allows it to exhibit potent anabolic effects. The compound is typically administered via intramuscular or subcutaneous routes, influencing its absorption and bioavailability. The pharmacokinetics of this compound reveal that its biological effects are largely determined by the rate of absorption from these depots, leading to variable durations of action depending on the administration method .

This compound primarily exerts its effects through the following mechanisms:

- Androgen Receptor Activation : this compound binds to androgen receptors in muscle tissues, promoting protein synthesis and muscle growth.

- Inhibition of Catabolic Processes : By counteracting catabolic hormones such as cortisol, this compound helps maintain muscle mass during periods of stress or caloric deficit.

- Enhanced Nitrogen Retention : The compound improves nitrogen balance, which is crucial for muscle recovery and growth.

Biological Activities

This compound exhibits several biological activities that have been documented in various studies:

- Anabolic Effects : Research indicates that this compound significantly enhances muscle mass and strength in both animal models and human subjects. In a study involving athletes, participants reported notable increases in lean body mass after a controlled administration of this compound over several weeks .

- Anticatabolic Properties : this compound has been shown to reduce muscle wasting in catabolic conditions, such as chronic illness or aging. This property makes it a candidate for therapeutic use in conditions like cachexia .

- Impact on Lipid Profiles : Some studies suggest that this compound may positively influence lipid metabolism, potentially lowering triglyceride levels while increasing HDL cholesterol .

Case Studies

Several case studies highlight the practical applications and effects of this compound:

- Athletic Performance Enhancement : A cohort study involving competitive bodybuilders demonstrated that those using this compound experienced significant improvements in strength and endurance compared to a placebo group. The athletes reported enhanced recovery times and reduced fatigue during training sessions .

- Clinical Applications : In a clinical trial assessing the effects of this compound in patients with muscle-wasting diseases, participants exhibited improved muscle mass and strength after a regimen that included this compound alongside standard treatment protocols. This study underscores the potential therapeutic benefits of the compound in medical settings .

Safety and Side Effects

Despite its benefits, the use of this compound is not without risks. Potential side effects include:

- Hormonal imbalances leading to conditions such as gynecomastia.

- Cardiovascular issues associated with prolonged use.

- Liver toxicity if misused or taken in excessive doses.

Monitoring and regulation are crucial when considering this compound for either athletic or therapeutic purposes.

特性

CAS番号 |

2487-63-0 |

|---|---|

分子式 |

C24H32O2 |

分子量 |

352.5 g/mol |

IUPAC名 |

(8R,9S,10R,13S,14S,17S)-17-(cyclopenten-1-yloxy)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C24H32O2/c1-23-13-11-17(25)15-16(23)7-8-19-20-9-10-22(26-18-5-3-4-6-18)24(20,2)14-12-21(19)23/h5,11,13,15,19-22H,3-4,6-10,12,14H2,1-2H3/t19-,20-,21-,22-,23-,24-/m0/s1 |

InChIキー |

IUVKMZGDUIUOCP-BTNSXGMBSA-N |

SMILES |

CC12CCC3C(C1CCC2OC4=CCCC4)CCC5=CC(=O)C=CC35C |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4=CCCC4)CCC5=CC(=O)C=C[C@]35C |

正規SMILES |

CC12CCC3C(C1CCC2OC4=CCCC4)CCC5=CC(=O)C=CC35C |

外観 |

Solid powder |

Key on ui other cas no. |

2487-63-0 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Quinbolone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。